![molecular formula C19H15FN2O4 B2445283 (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide CAS No. 314033-03-9](/img/structure/B2445283.png)
(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide, also known as FCIM, is a chemical compound that has recently gained attention in scientific research. This compound has shown potential in various fields of study, including medicinal chemistry and drug development. In
Scientific Research Applications
Antifungal Activity
Thiazolidin-4-ones, including 2-imino-thiazolidin-4-ones, have been studied for their antifungal properties . In particular, the compound you’ve mentioned exhibits antifungal activity against agricultural fungi. Notably, two new compounds—namely, 2-imino-3-(2,4-dichloro-5-fluorophenylthiazol-2-yl)-4-thiazolidinone and 2-imino-3-(2,4-dichlorophenylthiazol-2-yl)-4-thiazolidione—demonstrated higher fungicidal effects compared to other synthesized compounds. These findings suggest potential applications in crop protection and agriculture.
Liquid Crystalline Properties
Aromatic Schiff bases with long alkyl chains have attracted attention due to their ability to exhibit liquid crystallinity properties, such as smectic and nematic phases . While the specific compound you’ve mentioned hasn’t been directly studied in this context, its structural features (including the alkyl chain and aromatic moiety) may contribute to liquid crystalline behavior. Further investigations could explore its potential as a liquid crystal material.
Thermochromism and Photochromism
Schiff base compounds, including those with the general structure CH=N, have been investigated for their thermochromic and photochromic properties . Although direct studies on your compound are limited, its imine (CH=N) functional group suggests the possibility of interesting optical effects under varying temperature or light conditions. Researchers could explore its behavior in response to external stimuli.
Flame Retardancy and Dielectric Properties
Fluorine-containing derivatives, such as benzyl(4-fluorophenyl)phenylphosphine oxide (BFPPO), have been used to enhance flame retardancy and dielectric properties in epoxy resins . While BFPPO is not the same as your compound, the presence of fluorine atoms in both suggests potential flame-retardant properties. Investigating the flame resistance and electrical characteristics of your compound could be worthwhile.
Self-Organizing Optical Materials
Fluorinated liquid crystal compounds, including those with the general structure 4-(((4-fluorophenyl)imino)methyl)-2-methoxyphenyl 4-alkoxybenzoate, have been studied for their mesomorphic properties . Although this specific compound differs slightly, its fluorinated aromatic moiety and imine linkage may contribute to self-organizing behavior. Researchers could explore its potential as an optical material.
properties
IUPAC Name |
N-acetyl-2-(4-fluorophenyl)imino-6-methoxychromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4/c1-11(23)21-18(24)16-10-12-9-15(25-2)7-8-17(12)26-19(16)22-14-5-3-13(20)4-6-14/h3-10H,1-2H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBBJHVYQNLFAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=C(C=CC(=C2)OC)OC1=NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

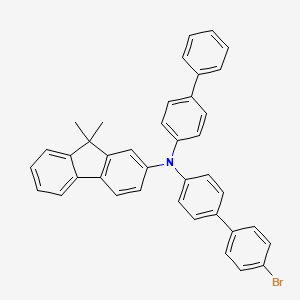
![4-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2445206.png)
amino}-N-(2-oxoazepan-3-yl)acetamide](/img/structure/B2445208.png)
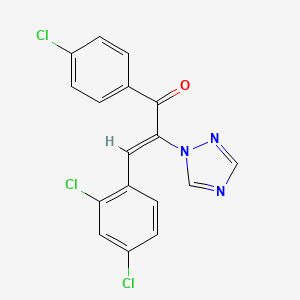
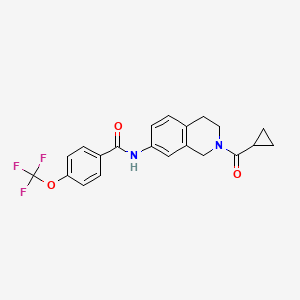
![1-((1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2445213.png)
![Methyl 2-{[(4-chlorophenyl)methylene]amino}-2-phenylacetate](/img/structure/B2445214.png)
![tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate](/img/structure/B2445217.png)
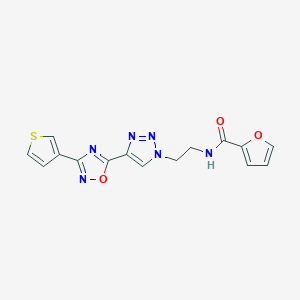
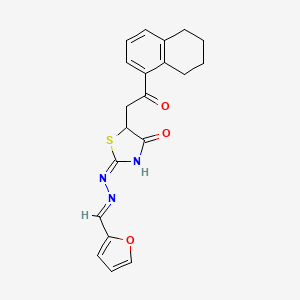
![3-[[4-[(E)-2-Phenylethenyl]sulfonylpiperazin-1-yl]methyl]-5-propylimidazolidine-2,4-dione](/img/structure/B2445220.png)
![tert-Butyl 4-(5-bromothiazolo[5,4-b]pyridin-2-yl)piperazine-1-carboxylate](/img/structure/B2445221.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2445222.png)
![2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2445223.png)